N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide, also known as CP-724714, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell proliferation, differentiation, and survival. Overexpression and hyperactivation of EGFR have been implicated in the pathogenesis of various types of cancer, including non-small cell lung cancer (NSCLC), breast cancer, and head and neck cancer. CP-724714 has been shown to inhibit the growth and proliferation of cancer cells in preclinical studies, making it a promising candidate for cancer therapy.
科学的研究の応用
N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide inhibits the growth and proliferation of cancer cells in vitro and in vivo. In a study published in the Journal of Medicinal Chemistry, N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide was shown to inhibit the EGFR tyrosine kinase activity with an IC50 value of 10 nM. Another study published in Cancer Research demonstrated that N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide inhibited the growth of NSCLC cells in a dose-dependent manner and induced apoptosis in these cells.
作用機序
N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide inhibits the EGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, leading to the inhibition of cell proliferation and survival. N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has been shown to be selective for the EGFR tyrosine kinase and does not inhibit other tyrosine kinases, such as the insulin-like growth factor receptor (IGFR) and the platelet-derived growth factor receptor (PDGFR).
Biochemical and Physiological Effects
N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has been shown to induce apoptosis in cancer cells, which is a form of programmed cell death. Apoptosis is a natural process that occurs in healthy cells to eliminate damaged or abnormal cells. N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
実験室実験の利点と制限
N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential use in cancer therapy, making it a well-characterized compound. However, N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. In addition, N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the study of N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide. One potential direction is to investigate the use of N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Combination therapy has been shown to be more effective than monotherapy in some cases, and N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide may enhance the efficacy of other cancer therapies. Another potential direction is to investigate the use of N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide in other types of cancer, such as breast cancer and head and neck cancer. Finally, further studies are needed to optimize the pharmacokinetics and pharmacodynamics of N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide to improve its effectiveness as a therapeutic agent.
合成法
N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide can be synthesized using a multistep process that involves the reaction of 2-cyanophenylboronic acid with 6-methyl-4-oxo-1,4-dihydropyrimidine-2-thiol in the presence of a palladium catalyst. The resulting intermediate is then treated with chloroacetyl chloride to yield the final product. The synthesis of N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has been described in detail in several research articles.
特性
製品名 |
N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
---|---|
分子式 |
C14H12N4O2S |
分子量 |
300.34 g/mol |
IUPAC名 |
N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H12N4O2S/c1-9-6-12(19)18-14(16-9)21-8-13(20)17-11-5-3-2-4-10(11)7-15/h2-6H,8H2,1H3,(H,17,20)(H,16,18,19) |
InChIキー |
ORPAOFUGZREFQY-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=O)N=C(N1)SCC(=O)NC2=CC=CC=C2C#N |
SMILES |
CC1=CC(=O)N=C(N1)SCC(=O)NC2=CC=CC=C2C#N |
正規SMILES |
CC1=CC(=O)N=C(N1)SCC(=O)NC2=CC=CC=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。